(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine
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Overview
Description
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and (S)-2-methylpropan-1-amine.
Condensation Reaction: The aldehyde group of 3-methylbenzaldehyde reacts with the amine group of (S)-2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogen gas (H2) and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methyl-3-(3-methylphenyl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-Methylamphetamine: A structurally similar compound with a different substitution pattern on the phenyl ring.
Phenylpropanolamine: Another related compound with a hydroxyl group instead of a methyl group on the propyl chain.
Uniqueness
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
(2S)-2-methyl-3-(3-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYRZRSOIXMBOD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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